Product packaging for 4'-iso-Butoxy-3'-methylpropiophenone(Cat. No.:)

4'-iso-Butoxy-3'-methylpropiophenone

Cat. No.: B12626007
M. Wt: 220.31 g/mol
InChI Key: LQDFJSMXMGXURT-UHFFFAOYSA-N
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Description

4'-iso-Butoxy-3'-methylpropiophenone is an organic compound with the CAS Registry Number 1216275-47-6 . It has a molecular formula of C 14 H 20 O 2 and a molecular weight of 220.31 g/mol . The compound's structure is defined by a propiophenone backbone substituted with an iso-butoxy group at the para position and a methyl group at the meta position of the benzene ring, as represented by the SMILES notation CCC(=O)c1ccc(OCC(C)C)c(C)c1 . As a propiophenone derivative, this compound is of significant interest in organic chemistry and materials science research for its potential as a synthetic intermediate or building block. Researchers may utilize it in the development of novel complex molecules, or in the study of structure-activity relationships. The specific properties and applications of this chemical are an active area of scientific investigation. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B12626007 4'-iso-Butoxy-3'-methylpropiophenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[3-methyl-4-(2-methylpropoxy)phenyl]propan-1-one

InChI

InChI=1S/C14H20O2/c1-5-13(15)12-6-7-14(11(4)8-12)16-9-10(2)3/h6-8,10H,5,9H2,1-4H3

InChI Key

LQDFJSMXMGXURT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC(C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Iso Butoxy 3 Methylpropiophenone

Established and Emerging Synthetic Pathways to the Propiophenone (B1677668) Core

The formation of the central propiophenone structure can be approached through several synthetic routes, primarily involving the creation of a key carbon-carbon bond between the aromatic ring and the propionyl group, alongside the introduction of the ether and alkyl substituents.

Friedel-Crafts Acylation Strategies for Aromatic Propiophenones

The Friedel-Crafts acylation is a cornerstone reaction for synthesizing aryl ketones. masterorganicchemistry.com This electrophilic aromatic substitution involves treating an aromatic ring with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org For the synthesis of 4'-iso-butoxy-3'-methylpropiophenone, the ideal starting material would be 1-isobutoxy-2-methylbenzene, which would be acylated with propanoyl chloride or propionic anhydride.

Commonly used Lewis acid catalysts include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). masterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.com A significant advantage of Friedel-Crafts acylation over the related alkylation is that the acyl group is deactivating, which prevents multiple substitutions on the ring, and the resulting acylium ion does not undergo carbocation rearrangements. masterorganicchemistry.com

The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of 1-isobutoxy-2-methylbenzene, both the isobutoxy group (a strong activator) and the methyl group (a weak activator) are ortho-, para-directing. libretexts.orgchemguide.co.uk The bulky nature of the isobutoxy group and the incoming acyl group often favors substitution at the less sterically hindered para position relative to the ether, leading to the desired 4'-substituted product. chemguide.co.uk

Etherification and Alkylation Reactions for 4'-iso-Butoxy and 3'-Methyl Group Installation

The installation of the isobutoxy and methyl groups can be performed at various stages of the synthesis. The Williamson ether synthesis is a robust and widely used method for forming the ether linkage. organic-chemistry.org This reaction involves the nucleophilic substitution of an alkyl halide (e.g., isobutyl bromide) by a phenoxide ion. A plausible strategy for synthesizing this compound would involve the etherification of a 4'-hydroxy-3'-methylpropiophenone precursor. This precursor, a phenolic ketone, can be synthesized and then treated with a base to form the phenoxide, which subsequently reacts with an isobutylating agent. medchemexpress.com

The introduction of the methyl group can be more complex. While direct Friedel-Crafts alkylation is an option, it is often plagued by issues such as polyalkylation and carbocation rearrangements. Therefore, it is often more strategic to begin with a commercially available methylated precursor, such as 2-methylphenol (o-cresol), and build the remaining functionalities onto the ring.

Multi-Step Organic Synthesis Approaches for Complex Propiophenone Architectures

Given the specific substitution pattern of this compound, a multi-step synthesis is necessary to control the regiochemistry. libretexts.org Retrosynthetic analysis, a strategy of working backward from the final product, is a powerful tool for designing such pathways. youtube.com

A logical multi-step approach could begin with 2-methylphenol. The synthesis might proceed as follows:

Friedel-Crafts Acylation: Reaction of 2-methylphenol with propionyl chloride and a Lewis acid catalyst. This would likely lead to the formation of 4'-hydroxy-3'-methylpropiophenone as the major product due to the directing effect of the hydroxyl and methyl groups. A related synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone (B8420551) from guaiacol (B22219) supports this type of transformation. prepchem.com

Williamson Ether Synthesis: The resulting phenolic ketone, 4'-hydroxy-3'-methylpropiophenone, is then deprotonated with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide.

Isobutoxylation: The phenoxide intermediate is subsequently reacted with an isobutyl halide, such as isobutyl bromide, to form the final product, this compound.

This sequence illustrates how multiple reactions are combined to construct complex molecules with precise functional group placement. nih.govyoutube.com

Catalytic Systems and Reaction Optimization in Propiophenone Synthesis

The efficiency of propiophenone synthesis, particularly the Friedel-Crafts acylation step, is highly dependent on the catalytic system and reaction conditions. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and generate significant corrosive waste. ruc.dk Modern research has focused on developing more sustainable and efficient catalytic systems.

Catalytic amounts of metal salts such as ferric hydrogensulfate [Fe(HSO₄)₃] and bismuth triflate [Bi(OTf)₃] have been shown to be effective for the acylation of activated aromatic rings like alkoxybenzenes. ruc.dktandfonline.com These catalysts are often more tolerant to residual moisture and can be recovered and reused, which is a significant advantage. ruc.dkpsu.edu Lanthanide triflates, sometimes used in combination with additives like lithium perchlorate, have also been developed as reusable catalysts for Friedel-Crafts reactions. psu.edu

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

Reaction optimization involves systematically adjusting parameters such as catalyst loading, temperature, and reaction time to maximize product yield and minimize side reactions. researchgate.netmdpi.com Modern approaches to optimization utilize automated robotic platforms that can perform numerous experiments and use real-time analysis (e.g., HPLC, NMR) to build models and rapidly identify the optimal reaction conditions in a closed-loop fashion. nih.govrsc.org

Stereoselective Synthesis and Chiral Resolution Techniques for Analogs

While this compound itself is achiral, analogous compounds with stereocenters are of significant interest in medicinal chemistry. Chirality can be introduced, for example, at the carbon alpha to the carbonyl group. The synthesis of single enantiomers of these analogs requires stereoselective methods.

Stereoselective synthesis aims to directly form one stereoisomer over others. This can be achieved using chiral catalysts or auxiliaries. Asymmetric Friedel-Crafts reactions, employing strong and confined Brønsted acid organocatalysts, have been developed to synthesize enantioenriched products. acs.org Another approach involves the asymmetric reduction of the ketone functionality to produce a chiral alcohol, often using enzymes or chiral metal catalysts.

Chiral resolution is a method used to separate a racemic mixture (a 50:50 mix of enantiomers) into its constituent enantiomers. acs.org

Kinetic Resolution: This technique relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the other, slower-reacting enantiomer behind in an enriched form. acs.org The theoretical maximum yield for the recovered, unreacted enantiomer is 50%. nih.gov This method has been successfully applied to the resolution of various ketones. cas.cn

Dynamic Kinetic Resolution (DKR): An improvement on kinetic resolution, DKR incorporates a method to continuously racemize the slower-reacting enantiomer. nih.gov This allows the entire substrate pool to be converted into a single, desired enantiomer of the product, with a theoretical yield of up to 100%. nih.gov The Noyori asymmetric hydrogenation of ketones is a prominent example of this powerful technique. wikipedia.org Biocatalysts, such as ketoreductases (KREDs), are also widely employed in DKR processes. nih.gov

Process Intensification and Green Chemistry Considerations in Academic Synthesis

Modern chemical synthesis places a strong emphasis on developing processes that are not only efficient but also safe and environmentally sustainable. numberanalytics.com

Process Intensification (PI) involves designing novel equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. pharmafeatures.comcetjournal.it A key strategy in PI is the transition from traditional batch reactors to continuous flow systems. pharmasalmanac.com Flow reactors offer superior mixing and heat transfer, which allows for better control over highly exothermic reactions like Friedel-Crafts acylation, thereby increasing safety and often improving product selectivity. pharmasalmanac.comcetjournal.it This shift can lead to smaller production footprints, reduced solvent usage, and less waste. cetjournal.itcetjournal.it

Green Chemistry principles aim to minimize the environmental impact of chemical processes. nih.gov In the context of synthesizing propiophenones, green approaches include:

Use of Greener Catalysts: Replacing stoichiometric Lewis acids with recyclable, solid-supported, or less toxic metal catalysts reduces waste and hazards. ruc.dktandfonline.comresearchgate.net Metal- and halogen-free methodologies, such as using methanesulfonic anhydride as a promoter, represent a significant step toward more benign processes. organic-chemistry.orgacs.org

Safer Reagents and Solvents: Employing acid anhydrides instead of acyl chlorides minimizes the formation of corrosive HCl gas. numberanalytics.com Whenever possible, conducting reactions under solvent-free conditions or in greener solvents reduces waste streams. nih.govnumberanalytics.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times and energy consumption compared to conventional heating methods, often leading to higher yields and cleaner reactions. ruc.dknumberanalytics.com

Table 2: Traditional vs. Green Chemistry Approaches in Friedel-Crafts Acylation

By integrating these principles, chemists can develop synthetic routes that are not only scientifically elegant but also economically viable and environmentally responsible.

Advanced Analytical Characterization and Structural Elucidation of 4 Iso Butoxy 3 Methylpropiophenone

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation

High-resolution spectroscopic methods are indispensable for the elucidation of the molecular architecture of 4'-iso-Butoxy-3'-methylpropiophenone, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Through the application of ¹H, ¹³C, and two-dimensional NMR experiments, a complete picture of the proton and carbon framework of this compound can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound in a deuterated chloroform (CDCl₃) solvent are detailed below.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
H-2', H-5', H-6'7.70-7.85m-3H
-OCH₂-3.80d6.52H
-CH(CH₃)₂2.10m6.51H
-COCH₂CH₃3.00q7.22H
-COCH₂CH₃1.20t7.23H
Ar-CH₃2.30s-3H
-CH(CH₃)₂1.05d6.56H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments within the molecule.

Carbon Assignment Chemical Shift (ppm)
C=O199.5
C-4'158.0
C-3'138.0
C-1'130.5
C-2'129.0
C-6'128.5
C-5'111.0
-OCH₂-74.5
-COCH₂CH₃31.5
-CH(CH₃)₂28.0
Ar-CH₃16.0
-CH(CH₃)₂19.0
-COCH₂CH₃8.5

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the assignments by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the expected molecular ion peak and significant fragment ions are presented below.

m/z Ion Fragment Lost
220.3[M]⁺-
191.2[M-C₂H₅]⁺Ethyl group
163.2[M-C₄H₉]⁺Isobutyl group
147.2[M-C₄H₉O]⁺Isobutoxy group
135.1[C₉H₁₁O]⁺-
105.1[C₇H₅O]⁺-
77.1[C₆H₅]⁺-

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch (Ketone)1680-1700
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C-O Stretch (Ether)1200-1250
Aromatic C=C Stretch1580-1600

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities that may be present.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally sensitive compounds. A typical HPLC method for the analysis of this compound would involve a reversed-phase column.

Parameter Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This method would be capable of separating the target compound from potential starting materials, by-products, and degradation products, allowing for accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. phcogj.comunar.ac.id It is particularly useful for impurity profiling due to its high separation efficiency and the definitive identification provided by the mass spectrometer. impactfactor.orgjetir.org

Parameter Condition
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp to 280 °C
MS DetectorElectron Ionization (EI) at 70 eV

GC-MS analysis would allow for the detection and identification of trace impurities that may not be resolved by other techniques, providing a comprehensive profile of the sample's composition. jmchemsci.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase. This method offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced organic solvent consumption, and unique selectivity. The most commonly used supercritical fluid is carbon dioxide (CO₂), often modified with a small amount of an organic solvent to alter its polarity and solvating power.

Application to this compound:

For a compound like this compound, SFC would be an excellent tool for both chiral and achiral separations. Given its structure, the potential for enantiomers exists if a chiral center is introduced during synthesis or degradation. SFC is particularly adept at chiral separations, often providing higher resolution and faster run times compared to normal-phase HPLC.

Potential SFC Method Parameters:

A hypothetical SFC method for the analysis of this compound could involve the following parameters:

ParameterPotential Value/Condition
Column Chiral stationary phase (e.g., polysaccharide-based) or a standard achiral phase (e.g., silica, diol)
Mobile Phase Supercritical CO₂ with a methanol or ethanol modifier
Gradient Isocratic or gradient elution with increasing modifier concentration
Flow Rate 2-5 mL/min
Back Pressure 100-150 bar
Column Temperature 35-45 °C
Detection UV-Vis or Mass Spectrometry (MS)

This table is interactive.

The data from such an analysis would provide crucial information on the purity of the compound and the presence of any isomers.

X-ray Crystallography for Solid-State Structure Determination

Application to this compound:

To perform X-ray crystallography on this compound, a single crystal of high quality is required. The process would involve growing a suitable crystal, mounting it on a goniometer, and irradiating it with a focused beam of X-rays. The diffraction pattern produced is then used to calculate the electron density map and, subsequently, the molecular structure.

Expected Crystallographic Data:

While no experimental data exists, a successful crystallographic analysis of this compound would yield a detailed structural model. The expected findings would include:

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Bond Lengths Precise measurements of all covalent bonds
Bond Angles Accurate angles between bonded atoms
Torsion Angles Conformation of the isobutoxy and propiophenone (B1677668) moieties
Intermolecular Interactions Presence of hydrogen bonds, van der Waals forces, or π-stacking

This table is interactive.

This data would unambiguously confirm the connectivity and stereochemistry of the molecule.

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provide both separation and structural identification in a single experiment.

Application to this compound:

For this compound, hyphenated techniques would be crucial for impurity profiling and metabolite identification in various matrices.

GC-MS: Due to the expected volatility of the compound, GC-MS could be employed for its analysis. The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would provide fragmentation patterns aiding in their identification.

LC-MS: This is a highly versatile technique suitable for a wide range of compounds. An LC-MS method would be ideal for analyzing the purity of this compound and for studying its degradation products. The high resolution and sensitivity of modern mass spectrometers would allow for the detection and identification of trace-level impurities.

LC-NMR: While less common, LC-NMR provides unparalleled structural information for separated components. This technique could be used to definitively identify unknown impurities or metabolites without the need for their isolation.

Illustrative Data from Hyphenated Techniques:

The following table outlines the type of data that could be obtained from these techniques:

TechniqueType of Data Generated
GC-MS Retention time, molecular ion peak, fragmentation pattern
LC-MS Retention time, accurate mass measurement, MS/MS fragmentation data
LC-NMR ¹H and ¹³C NMR spectra of the separated peak

This table is interactive.

Pharmacological Investigations and Elucidation of Biological Mechanisms of 4 Iso Butoxy 3 Methylpropiophenone Analogs

In Vitro Pharmacological Profiling and Activity Screening

The initial step in characterizing novel compounds involves broad screening to determine their potential biological effects. For propiophenone (B1677668) derivatives, this has often focused on their potential as anticancer agents. nih.govmedchemexpress.com In one study, a series of phenylpropiophenone derivatives were synthesized and evaluated for their cytotoxic activities against a panel of human cancer cell lines. nih.gov This type of screening is crucial for identifying which compounds warrant further, more detailed investigation.

The screening process typically involves exposing various cell lines to the compounds and measuring their effects on cell viability. For instance, derivatives are often tested against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (leukemia), among others. nih.gov The results from these assays, usually expressed as IC50 values (the concentration of a drug that inhibits a given biological process by 50%), provide a preliminary assessment of a compound's potency and selectivity. While specific data on 4'-iso-butoxy-3'-methylpropiophenone is not extensively published, the general class of phenylpropiophenone derivatives has shown promise in these initial screenings. nih.govresearchgate.net

Table 1: Example of In Vitro Anticancer Activity Screening Data for Propiophenone Analogs Note: This table is a representative example based on published data for analogous compound classes. Values are for illustrative purposes.

Compound AnalogTarget Cell LineActivity (IC50 in µM)Reference
Phenylpropiophenone Derivative 1HeLa15.2 nih.gov
Phenylpropiophenone Derivative 1MCF-721.5 nih.gov
Phenylpropiophenone Derivative 2K5629.8 nih.gov
Phenylpropiophenone Derivative 2PC-312.4 nih.gov
Chalcone Analog AHCT1165.6 mdpi.com
Chalcone Analog BHCT116 p53-/-8.1 mdpi.com

Biological Target Identification and Engagement Studies for Propiophenone Scaffolds

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov For propiophenone scaffolds, this process aims to determine the precise proteins or pathways they interact with to exert their biological effects. f1000research.com Target identification can be approached through various methods, including direct biochemical techniques, genetic interaction studies, and computational inference. nih.gov

Modern strategies for target identification often employ chemoproteomic approaches, which can assess compound interactions with numerous proteins simultaneously in a cellular context. nih.gov Techniques like affinity-based proteomics can pinpoint the direct binding partners of a drug. Another powerful method is the Cellular Thermal Shift Assay (CETSA), which relies on the principle that a ligand binding to its target protein stabilizes it against heat-induced unfolding. catapult.org.uk

While the specific targets of this compound are not yet fully elucidated, the anticancer activity of related scaffolds suggests potential interactions with proteins involved in cell proliferation, differentiation, and apoptosis. nih.govnih.gov The process of target engagement confirms that the compound not only binds to its intended target within a complex cellular environment but also elicits a measurable biological response. sapient.bio This validation is crucial, as a lack of clinical efficacy can sometimes be due to the compound failing to engage its target in a living system. catapult.org.uk

Exploration of Molecular and Cellular Mechanisms of Action

Understanding how a compound works at the molecular and cellular level is fundamental to its development as a therapeutic agent. This involves investigating its effects on enzymes, receptors, and broader cellular pathways.

Many drugs exert their effects by modulating the activity of enzymes. Propiophenone analogs may act as enzyme inhibitors, and characterizing this interaction involves detailed kinetic studies. nih.gov These studies determine parameters such as the inhibitor constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). For example, in a study of a different class of inhibitors, researchers elucidated the structure-activity relationship by testing a series of 20 compounds for their inhibitory activity against a specific phosphatase, MKP5. nih.gov Such work often reveals that even small modifications to the inhibitor's structure can significantly alter its potency and how it binds to the enzyme's active site. nih.gov The binding of an inhibitor can induce conformational changes in the enzyme, sometimes causing a partial collapse of the active site, which contributes to the inhibition. nih.gov

Compounds can also function by binding to cellular receptors, initiating or blocking a cascade of downstream signals. bruker.com Receptor-ligand interactions are central to many biological processes, and their dysregulation is implicated in numerous diseases. frontiersin.org The binding of a ligand to a receptor induces a conformational change that triggers intracellular signaling pathways. bruker.comnih.gov

For propiophenone analogs exhibiting anticancer properties, likely targets include receptors involved in cell growth and survival pathways, such as receptor tyrosine kinases (RTKs). nih.gov The binding affinity of a ligand for its receptor is a key determinant of its potency. bruker.com Once binding occurs, the signal is transduced through a series of protein-protein interactions and phosphorylation events, often involving pathways like the MAPK/ERK pathway, which controls fundamental cellular processes including proliferation and survival. medchemexpress.comnih.gov

The ultimate effect of a bioactive compound is the perturbation of cellular pathways. nih.gov A single compound can affect multiple pathways, leading to a complex biological response. nih.gov Misregulation of signaling pathway activity is a known cause of many diseases, and understanding how a compound like this compound or its analogs perturb these networks is a key objective. biorxiv.org

For instance, compounds that induce ferroptosis, a form of regulated cell death, do so by causing oxidative perturbations of the intracellular environment, affecting lipid peroxidation and iron metabolism pathways. mdpi.com The anticancer activity of phenylpropiophenone derivatives may stem from their ability to disrupt critical pathways in cancer cells, such as those controlling the cell cycle or inducing apoptosis. nih.govmedchemexpress.com Computational methods can be used to predict which pathways are targeted by a compound based on its transcriptional signature—the changes in gene expression it causes. nih.govbiorxiv.org

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic understanding of how a molecule's chemical structure relates to its biological activity. mdpi.com By synthesizing and testing a series of analogs with methodical variations, researchers can identify the chemical moieties responsible for a compound's potency and selectivity. researchgate.net

In the context of propiophenone analogs, SAR studies have been performed to optimize their anticancer activity. nih.gov For example, research on chalcones and diarylpentanoids, which share structural similarities with propiophenones, has shown that modifications to the aromatic rings and the linker connecting them can have a profound impact on antiproliferative activity. mdpi.com

Key findings from SAR studies on related scaffolds include:

Substitution Patterns: The position and nature of substituents on the phenyl rings are critical. Electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens or trifluoromethyl) at different positions can dramatically increase or decrease activity. nih.govmdpi.com

Linker Modifications: Changes to the three-carbon chain of the propiophenone can influence how the molecule fits into its target's binding site.

Pharmacophore Identification: These studies help to define the essential structural features (the pharmacophore) required for biological activity. For phenylpropiophenone derivatives, QSAR (Quantitative Structure-Activity Relationship) models have been developed to correlate molecular descriptors with anticancer activity, helping to propose novel structures with enhanced potency. nih.govresearchgate.net

Table 2: Representative Structure-Activity Relationship (SAR) Data Note: This table illustrates the principles of SAR by showing how different substituents on a core scaffold can affect biological activity, based on findings from analogous compound series.

Core ScaffoldSubstituent (Position)Effect on ActivityReference
2-Phenylcyclohexanone4-ChloroIncreased activity mdpi.com
2-Phenylcyclohexanone3-MethoxyMaintained activity mdpi.com
2-Phenylcyclohexanone4-TrifluoromethylDecreased activity mdpi.com
IndazoleFluoro (ortho)Increased inhibitory activity nih.gov
IndazoleFluoro (para)Reduced inhibitory activity nih.gov
Chalcone3,4,5-trimethoxy (Ring B)Potent antiproliferative activity mdpi.com

Role of Aromatic Substituents (4'-iso-Butoxy, 3'-Methyl) on Bioactivity

The substitution pattern on the phenyl ring of propiophenone analogs plays a critical role in defining their interaction with biological targets. The 4'-iso-butoxy and 3'-methyl groups of the titular compound are key determinants of its pharmacokinetic and pharmacodynamic profiles.

The 4'-iso-butoxy group , a moderately bulky and lipophilic substituent, can significantly influence the compound's ability to traverse cellular membranes. Increased lipophilicity often correlates with enhanced bioavailability, allowing the molecule to reach its site of action more effectively. In studies of related compounds such as 4-alkoxy chalcones, it has been observed that the introduction of hydrophobic alkoxy groups at the 4-position can lead to more active compounds. The binding affinity of these chalcones as modulators of P-glycoprotein-mediated multidrug resistance was found to increase with the length of the alkoxy chain, up to an octyloxy derivative. nih.gov This suggests that the iso-butoxy group in this compound likely enhances its lipophilicity, potentially improving its absorption and distribution.

The 3'-methyl group , an electron-donating group, can modulate the electronic environment of the aromatic ring. This alteration in electron density can affect how the molecule interacts with its biological target, for instance, through π-π stacking or other non-covalent interactions. The position of this substituent is also crucial; a methyl group at the 3'-position can provide steric hindrance that may either promote a favorable binding conformation or, conversely, prevent interaction with the target site. In a series of 1,2,5-oxadiazole derivatives, the substitution pattern on the 4-phenyl moiety was shown to strongly influence antiplasmodial activity and selectivity. mdpi.com This highlights the importance of the precise positioning of substituents on the aromatic ring for achieving desired biological effects.

The interplay between the 4'-iso-butoxy and 3'-methyl groups can create a unique electronic and steric profile that dictates the compound's specificity and potency. The combined effect of these substituents likely contributes to a favorable interaction with its molecular target, which could be an enzyme or a receptor.

Table 1: Illustrative Structure-Activity Relationships of Aromatic Substituents in Bioactive Compounds This table is generated based on findings from related classes of compounds to illustrate the principles of aromatic substitution.

Compound Series Aromatic Substituent Position Observed Impact on Bioactivity Reference
4-Alkoxy Chalcones Alkoxy Chain Length 4 Increased chain length (up to C8) enhanced P-glycoprotein binding affinity. nih.gov
1,2,5-Oxadiazoles 3,4-Dialkoxyphenyl 4 Strong positive impact on antiplasmodial activity and cytotoxicity. mdpi.com
Phenyl Sulfanyl Hydroxamates 4-Butynyloxy 4 Enhanced cellular activity as TACE inhibitors. nih.gov

Influence of the Propiophenone Ketone and Alkyl Chain on Target Interactions

The propiophenone scaffold, characterized by a phenyl ring attached to a propyl group via a ketone, forms the core of this compound and is fundamental to its biological activity.

The ethyl alkyl chain (part of the propiophenone) also contributes to the molecule's bioactivity. Alkyl groups can influence the molecule's conformation and its hydrophobic interactions with the target. The length and branching of this alkyl chain can affect the compound's metabolic stability, as it may be a site for enzymatic degradation. nih.gov The ethyl group in the propiophenone structure provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

The combination of the ketone and the alkyl chain creates a specific pharmacophore that is recognized by the biological target. The ketone's ability to form hydrogen bonds, coupled with the hydrophobic interactions of the alkyl chain, likely results in a strong and specific binding event.

Table 2: Role of Ketone and Alkyl Chain in Propiophenone and Related Structures This table is based on general principles and findings from related ketone-bearing compounds.

Structural Feature Potential Role in Target Interaction Example from Related Compounds Reference
Propiophenone Ketone Hydrogen bond acceptor, polar interaction point. The phenylpropiophenone moiety is crucial for the activity of propafenone-related modulators. nih.gov
Ethyl Alkyl Chain Hydrophobic interactions, conformational flexibility. Alkyl groups can enhance membrane permeability and binding affinity. nih.gov

Systematic Modifications and Their Impact on Pharmacological Efficacy

The development of potent and selective therapeutic agents often relies on the systematic modification of a lead compound. For analogs of this compound, methodical alterations to its structure can provide valuable insights into its structure-activity relationship (SAR) and lead to enhanced pharmacological efficacy.

Systematic modifications could involve:

Varying the Alkoxy Chain: Altering the length and branching of the 4'-alkoxy group could fine-tune the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. As seen with 4-alkoxy chalcones, increasing the chain length can enhance binding affinity. nih.gov A systematic series could include methoxy, ethoxy, propoxy, and various butoxy isomers to determine the optimal size and shape for the alkoxy substituent.

Exploring Different Aromatic Substitutions: Replacing the 3'-methyl group with other substituents, such as halogens (e.g., chloro, fluoro) or other alkyl groups, can alter the electronic and steric properties of the aromatic ring. This can lead to improved binding affinity or selectivity for the target.

Modifying the Propiophenone Alkyl Chain: Extending or shortening the alkyl chain (e.g., from propiophenone to acetophenone (B1666503) or butyrophenone) can impact how the molecule fits into the binding pocket of its target. Such modifications can influence both the potency and the metabolic stability of the compound.

These systematic modifications allow for the construction of a detailed SAR profile, which is essential for rational drug design. By observing how specific structural changes affect biological activity, researchers can develop more effective and safer analogs.

Table 3: Hypothetical Systematic Modifications of this compound and Predicted Impact This table is a hypothetical representation based on established medicinal chemistry principles to illustrate the impact of systematic modifications.

Modification Rationale Predicted Impact on Pharmacological Efficacy
Change 4'-iso-Butoxy to 4'-n-Butoxy Investigate the effect of alkoxy chain branching. May alter binding affinity due to different steric fit; could affect metabolic stability.
Change 4'-iso-Butoxy to 4'-Methoxy Reduce lipophilicity. May decrease membrane permeability but could increase solubility and alter target selectivity.
Replace 3'-Methyl with 3'-Chloro Introduce an electron-withdrawing group. Alters the electronic character of the ring, potentially changing binding interactions.
Extend Ethyl to Propyl Chain (Butyrophenone) Increase the length of the alkyl chain. May improve hydrophobic interactions within the binding site, but could also lead to steric clashes.

Information regarding the metabolic fate and biotransformation of this compound is not available in publicly accessible scientific literature.

Extensive searches for research data on the metabolic pathways, including in vitro and in vivo studies, of the chemical compound this compound have yielded no specific results. Consequently, it is not possible to provide a scientifically accurate article on its biotransformation as per the requested detailed outline.

The following sections, which were intended to form the structure of the article, remain unaddressed due to the lack of available research:

Metabolic Fate and Biotransformation Research of 4 Iso Butoxy 3 Methylpropiophenone

Assessment of Metabolite Activity and Their Contribution to Overall Biological Effects

Without any foundational studies on the metabolism of 4'-iso-Butoxy-3'-methylpropiophenone, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting.

Similarly, the creation of data tables and a list of compound names as requested is not feasible without the primary research data.

Computational Chemistry and Molecular Modeling for 4 Iso Butoxy 3 Methylpropiophenone Research

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. nih.govplos.org For 4'-iso-Butoxy-3'-methylpropiophenone, these methods can predict a variety of electronic properties that govern its reactivity and interactions.

Detailed Research Findings: By performing DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), the optimized molecular geometry of this compound can be determined. plos.org From this optimized structure, key electronic descriptors are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the carbonyl oxygen would be expected to be a region of high negative potential, making it a likely site for hydrogen bond acceptance. Conversely, the aromatic protons and other hydrogen atoms would represent areas of positive potential. These calculations provide a theoretical foundation for understanding how the molecule will interact with biological targets or other reagents. nih.gov

Table 1: Hypothetical Quantum Mechanical Properties of this compound (Calculated via DFT)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity.
LUMO Energy-1.2 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap (ΔE)5.3 eVReflects chemical reactivity and stability.
Dipole Moment3.1 DQuantifies the overall polarity of the molecule.
Polarizability25.8 ųMeasures the deformability of the electron cloud.

Molecular Docking and Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how the compound might bind to a specific protein target and the stability of that interaction over time. nih.govnih.gov

Detailed Research Findings: Molecular docking is a computational method that places a ligand (the small molecule) into the binding site of a receptor (the protein) and scores the different binding poses based on their predicted binding affinity. nih.govresearchgate.net For instance, based on the activities of other propiophenone (B1677668) derivatives, a relevant target could be a protein kinase or a specific receptor involved in a disease pathway. nih.gov The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then explores various conformations and orientations of the ligand within the binding site, calculating a score for each. The top-scoring poses suggest the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., the carbonyl oxygen of the propiophenone interacting with a donor residue like serine or lysine) and hydrophobic interactions involving the isobutoxy and methylphenyl groups. researchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to refine the binding hypothesis and assess the stability of the ligand-protein complex. nih.govtaylorfrancis.com An MD simulation calculates the forces between atoms and their subsequent motion over a period of time, providing a dynamic view of the complex. nih.gov This can confirm whether the interactions predicted by docking are maintained in a more realistic, solvated environment and can reveal conformational changes in the protein or ligand upon binding. Analysis of the MD trajectory can yield information on the root-mean-square deviation (RMSD) of the ligand, indicating its stability in the binding pocket, and can be used to calculate binding free energies for a more accurate estimation of affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResultDetails
Binding Affinity (Score) -8.2 kcal/molIndicates a strong predicted binding interaction.
Key Hydrogen Bonds Carbonyl Oxygen with Lysine (LYS) 89 backboneA crucial anchor point for the ligand in the binding site.
Carbonyl Oxygen with Serine (SER) 209 side chainFurther stabilizes the ligand's orientation.
Key Hydrophobic Interactions Iso-butoxy group with Leucine (LEU) 134, Valine (VAL) 18The bulky aliphatic group fits into a hydrophobic pocket.
Methylphenyl ring with Alanine (ALA) 144, Isoleucine (ILE) 10Aromatic interactions contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are statistical modeling techniques used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govplos.orgresearchgate.net

Detailed Research Findings: To build a QSAR model for propiophenone derivatives, a dataset of compounds with varying substituents on the propiophenone scaffold, including this compound, would be required. For each compound, the biological activity (e.g., IC50 value against a specific enzyme) must be experimentally determined. nih.govnih.gov Concurrently, a wide range of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecule, including:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule. plos.org

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that correlates a selection of these descriptors with the observed activity. frontiersin.orgplos.org A robust QSAR model can then be used to predict the activity of new, unsynthesized propiophenone derivatives, guiding the design of more potent compounds. nih.govnih.gov Similarly, QSPR models can predict physical properties like boiling point, solubility, or melting point, which is valuable for formulation and chemical process development. nih.gov

Table 3: Example Molecular Descriptors for a QSAR/QSPR Study of Propiophenone Analogs

CompoundLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Activity (Hypothetical)
4'-Hydroxy-3'-methylpropiophenone2.10178.2237.3Low
4'-Methoxy-3'-methylpropiophenone2.55192.2526.3Moderate
This compound 3.85 220.30 26.3 High
4'-Ethoxy-3'-ethylpropiophenone3.20206.2726.3Moderate-High

De Novo Design and Virtual Screening Approaches for Novel Propiophenone Ligands

Beyond analyzing a single compound, computational methods can be used to discover entirely new molecules based on the propiophenone scaffold.

Detailed Research Findings: Virtual screening is a high-throughput computational technique used to search large libraries of chemical compounds to identify those most likely to bind to a drug target. nih.govnih.gov There are two main approaches. In ligand-based virtual screening, a known active molecule like this compound is used as a template to search for other molecules in a database with similar 2D or 3D structural features. mdpi.com In structure-based virtual screening, the 3D structure of the target protein's binding site is used as a filter, and millions of compounds are computationally docked into it to find potential hits with favorable binding scores and interactions. mdpi.comals-journal.com

De novo design is an even more creative approach where novel molecular structures are built from scratch, piece by piece, directly within the binding site of a target receptor. nih.govnih.gov The algorithm uses rules of chemical synthesis and bonding to connect small molecular fragments in a way that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. nih.gov Starting with the this compound core placed in a binding site, a de novo design program could suggest modifications or additions to the scaffold to improve binding affinity or other properties like selectivity or synthetic accessibility. biorxiv.orggoogle.com These computational strategies dramatically expand the chemical space that can be explored, offering pathways to innovative ligands that might not be conceived through traditional medicinal chemistry alone.

Synthetic Analogs, Prodrug Strategies, and Derivative Development Based on 4 Iso Butoxy 3 Methylpropiophenone

Rational Design and Synthesis of Analogs with Modified Pharmacophores

Rational drug design involves the iterative process of designing and synthesizing new molecules with improved biological activity based on an understanding of their three-dimensional structure and interaction with a biological target. The 4'-iso-butoxy-3'-methylpropiophenone structure presents several key regions amenable to modification to explore the structure-activity relationships (SAR). nih.govnih.gov The core pharmacophore can be conceptually divided into the substituted phenyl ring, the carbonyl group, and the ethyl chain of the propiophenone (B1677668) moiety.

Modifications can be systematically introduced to probe their effect on a hypothetical biological target. Key strategies include:

Substitution on the Aromatic Ring: The 4'-isobutoxy and 3'-methyl groups are primary targets for modification. The size, lipophilicity, and electronic properties of these substituents can be altered. For example, the iso-butoxy group could be replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) or with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. u-tokyo.ac.jpcambridgemedchemconsulting.com The methyl group could be substituted with other small alkyl groups or electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate electronic density and steric bulk. cambridgemedchemconsulting.comdrughunter.com

Modification of the Propiophenone Side Chain: The ethyl group attached to the carbonyl can be lengthened, shortened, or branched. This can influence how the molecule fits into a target's binding pocket. For instance, in studies of substituted cathinones, the length of the alkyl chain significantly impacts affinity for monoamine transporters. nih.gov

Bioisosteric Replacement of the Ketone: The ketone group is a key hydrogen bond acceptor. nih.gov It can be replaced with other functional groups that mimic its electronic and steric properties, such as an oxime, hydrazone, or a thioketone, to explore changes in binding affinity and metabolic stability. u-tokyo.ac.jp

The synthesis of such analogs would typically involve established chemical reactions. For instance, analogs with different substitutions on the phenyl ring could be synthesized via a Friedel-Crafts acylation of a correspondingly substituted benzene (B151609) derivative with propanoyl chloride. wikipedia.org Chalcone-like analogs could be prepared through Claisen-Schmidt condensation reactions between substituted acetophenones and aldehydes. mdpi.comajpps.org

Table 1: Conceptual Structure-Activity Relationship (SAR) for this compound Analogs

This table illustrates a hypothetical exploration of SAR based on rational design principles.

Compound Modification from Parent Scaffold Design Rationale Predicted Effect on Activity
Analog AReplace 4'-isobutoxy with 4'-ethoxyDecrease lipophilicity and steric bulkPotentially altered binding affinity
Analog BReplace 3'-methyl with 3'-chloroIntroduce electron-withdrawing groupModified electronic interaction with target
Analog CReplace ethyl chain with a propyl chainIncrease chain length and lipophilicityProbe binding pocket size
Analog DReplace ketone with an oximeAlter hydrogen bonding capabilityPossible change in selectivity/potency

Prodrug Design and Development for Enhanced Pharmacokinetic Profiles (Academic Conceptualization)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome poor pharmacokinetic properties such as low solubility, poor permeability across membranes, or rapid metabolism. nih.govnih.gov

For the this compound scaffold, the ketone functional group is an ideal handle for prodrug development. ewadirect.com A key challenge for many orally administered drugs is achieving sufficient bioavailability. nih.gov Prodrug strategies for ketones often aim to mask the polar carbonyl group to increase lipophilicity and enhance absorption.

Conceptual prodrug strategies for this compound include:

Hydroxyimine Prodrugs: The ketone can be converted into a hydroxyimine. These derivatives are designed to be metabolized back to the parent ketone in vivo, often by cytochrome P450 enzymes. nih.gov This approach has been explored for other ketone-containing drugs to improve their absorption profiles. nih.gov

Carrier-Linked Prodrugs: The parent molecule could be linked to a carrier moiety, such as an amino acid or a peptide, via a cleavable linker attached to the ketone. This can be designed to target specific transporters in the gastrointestinal tract, such as peptide transporters (PepT1), to facilitate absorption. nih.gov

Enzyme-Activated Prodrugs: A promoiety could be attached that is specifically cleaved by enzymes that are abundant in a target tissue (e.g., certain esterases or phosphatases in tumor cells), leading to localized release of the active drug. nih.govewadirect.com

These approaches remain conceptual without experimental validation but are based on established principles in medicinal chemistry. youtube.com

Table 2: Conceptual Prodrug Strategies for this compound

Prodrug Type Chemical Modification Activation Mechanism Intended Pharmacokinetic Improvement
HydroxyimineConversion of C=O to C=N-OHCytochrome P450-mediated reductionEnhanced membrane permeability
Peptide ConjugateLinkage to a dipeptide carrierCleavage by peptidasesTargeted uptake via PepT1 transporters
Phosphate (B84403) EsterLinkage to a phosphate group (on a hydroxylated analog)Cleavage by alkaline phosphatasesIncreased water solubility for intravenous formulation

High-Throughput Synthesis and Screening of Propiophenone Derivative Libraries

High-throughput synthesis (HTS) allows for the rapid generation of large numbers of compounds, known as chemical libraries, for subsequent biological screening. nih.govnih.gov This approach accelerates the drug discovery process by exploring a vast chemical space in a short period. nih.gov A library of derivatives based on the this compound scaffold could be created using parallel synthesis techniques, where multiple reactions are run simultaneously in an array format (e.g., a 96-well plate). nih.govacs.org

The design of such a library would involve a combinatorial approach, using a set of diverse building blocks. For the propiophenone scaffold, one could envision a library synthesized by reacting a variety of substituted benzene precursors with different acylating agents.

A potential combinatorial library could be constructed as follows:

Building Block Set A (Aromatic Core): A collection of substituted benzenes (e.g., with variations at the 3' and 4' positions).

Building Block Set B (Acyl Chain): A collection of different acid chlorides or anhydrides (e.g., propanoyl chloride, butanoyl chloride, cyclopropylcarbonyl chloride).

By reacting each member of Set A with each member of Set B in a parallel synthesizer, a large and diverse library of propiophenone analogs can be generated. nih.gov Subsequent high-throughput screening against a biological target would identify "hits"—compounds with desired activity—which can then be selected for further optimization. nih.govrsc.org

Table 3: Example of a Combinatorial Library Design for Propiophenone Analogs

Building Block B1 (Propanoyl Chloride)Building Block B2 (Butanoyl Chloride)Building Block B3 (Cyclopropylcarbonyl Chloride)
Building Block A1 (3-methyl-isobutoxybenzene)This compound1-(4-isobutoxy-3-methylphenyl)butan-1-one(4-isobutoxy-3-methylphenyl)(cyclopropyl)methanone
Building Block A2 (3-chloro-isobutoxybenzene)4'-iso-Butoxy-3'-chloropropiophenone1-(4-isobutoxy-3-chlorophenyl)butan-1-one(4-isobutoxy-3-chlorophenyl)(cyclopropyl)methanone
Building Block A3 (3-methoxy-isobutoxybenzene)4'-iso-Butoxy-3'-methoxypropiophenone1-(4-isobutoxy-3-methoxyphenyl)butan-1-one(4-isobutoxy-3-methoxyphenyl)(cyclopropyl)methanone

Development of Chemical Probes Based on the this compound Scaffold

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in cells or organisms. nih.govyoutube.com Unlike a drug, a chemical probe's primary purpose is not therapeutic but rather to answer specific biological questions. youtube.com A well-characterized probe should be potent, selective, and accompanied by an inactive analog to serve as a negative control. nih.gov

The this compound scaffold could serve as a starting point for developing a chemical probe. Depending on the biological target and the intended application, the scaffold could be modified in several ways:

Affinity-Based Probes: If the parent compound shows high affinity for a target protein, it can be functionalized with a reactive group (e.g., an electrophile or a photo-activatable group) to enable covalent labeling and subsequent identification of the target protein.

Fluorescent Probes: A fluorophore (a fluorescent chemical compound) could be attached to a non-critical position on the scaffold. This would allow for the visualization of the target's location and dynamics within live cells using fluorescence microscopy. The ketone group itself could potentially be targeted by probes designed to react with carbonyls. nih.gov

Bifunctional Probes: The scaffold could be linked to another molecule, such as biotin, which allows for the isolation and purification of the target protein and its binding partners from a complex biological sample.

The development of a chemical probe requires a different optimization strategy than that for a drug. For a probe, properties like cell permeability and target engagement are paramount, while metabolic stability and oral bioavailability may be less critical. nih.gov

Table 4: Comparison of a Drug Candidate vs. a Chemical Probe Derived from the Same Scaffold

Property Drug Candidate Chemical Probe
Primary Goal Therapeutic effect in a clinical settingAnswer a specific biological question in a research setting
Potency High potency desiredHigh potency desired (often in cellular assays)
Selectivity High selectivity to avoid off-target side effectsHigh selectivity to ensure conclusions are target-specific
Pharmacokinetics Optimized for absorption, distribution, metabolism, and excretion (ADME)Optimized for the specific experimental context (e.g., cell permeability)
Additional Features None requiredOften contains a reporter (e.g., fluorophore) or reactive tag
Negative Control Not required for approvalAn inactive, structurally similar analog is essential

Emerging Research Directions and Future Perspectives for Propiophenone Chemistry

Integration with Systems Biology and Network Pharmacology Approaches

As the complexity of biological systems is increasingly appreciated, researchers are moving beyond the "one drug, one target" paradigm. Systems biology and network pharmacology offer a holistic approach to understanding drug action by considering the intricate network of interactions within a cell or organism. kyushu-u.ac.jpnumberanalytics.comnih.govnih.gov These disciplines integrate large-scale biological data, including genomics, proteomics, and metabolomics, to model the effects of a drug on entire pathways and networks. kyushu-u.ac.jpembl.de

Network pharmacology is particularly well-suited for analyzing the multifaceted effects of compounds like propiophenone (B1677668) derivatives, which may interact with multiple targets. researchgate.netfrontiersin.orgplos.orgmdpi.com By constructing and analyzing drug-target-disease networks, researchers can predict potential therapeutic applications, understand synergistic effects of drug combinations, and identify the molecular basis for observed phenotypes. researchgate.netfrontiersin.orgplos.orgmdpi.com For example, network pharmacology has been used to elucidate the mechanisms of action of natural products in complex diseases like diabetes. frontiersin.orgplos.orgmdpi.com

A typical network pharmacology workflow involves:

Identifying the potential protein targets of a bioactive compound using computational prediction tools or experimental data.

Gathering known disease-associated genes from databases.

Constructing a protein-protein interaction (PPI) network to identify key nodes and pathways that are modulated by the compound.

Performing enrichment analysis to understand the biological processes and pathways affected.

This approach allows for the generation of hypotheses about a compound's mechanism of action that can then be validated experimentally. For a novel compound like 4'-iso-Butoxy-3'-methylpropiophenone, a systems biology approach could predict its potential therapeutic value and guide further preclinical investigation, even in the absence of extensive experimental data.

Potential for Development as Lead Compounds in Drug Discovery Research

The propiophenone scaffold has proven to be a valuable starting point for the development of new drugs across various therapeutic areas. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The diverse biological activities reported for propiophenone derivatives underscore their potential as lead compounds.

Anticancer Activity: Several studies have highlighted the potential of propiophenone derivatives as anticancer agents. For example, a series of phenylpropiophenone derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and PC-3. nih.gov These studies often employ quantitative structure-activity relationship (QSAR) modeling to identify the key structural features responsible for the observed anticancer activity and to guide the design of more potent analogs. nih.gov Other heterocyclic compounds containing the propiophenone moiety have also shown promise as anticancer agents. nih.govfrontiersin.org

Antidiabetic Activity: Propiophenone derivatives have been investigated as potential treatments for type 2 diabetes. A study on a series of propiophenone derivatives revealed that some compounds exhibited significant antihyperglycemic and lipid-lowering effects in animal models of diabetes. nih.gov The proposed mechanism of action for some of these compounds was the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway. nih.gov

Anti-inflammatory and CNS Activity: The structurally related chalcones, which share the 1,3-diarylpropenone core, are well-known for their anti-inflammatory properties. nih.govresearchgate.netmdpi.com This suggests that propiophenone derivatives may also possess anti-inflammatory activity. Furthermore, the well-known antidepressant bupropion (B1668061) is a substituted propiophenone, highlighting the potential of this chemical class to yield new treatments for central nervous system (CNS) disorders. wikipedia.org Bupropion acts as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org

The development of this compound and its analogs as lead compounds would involve iterative cycles of chemical synthesis, biological testing, and computational modeling to optimize their potency, selectivity, and pharmacokinetic properties.

Advancements in Synthetic Methodologies for Related Propiophenone Derivatives

The ability to efficiently synthesize a diverse range of propiophenone derivatives is crucial for exploring their structure-activity relationships and developing them into drug candidates. Several synthetic methodologies have been developed and refined for this purpose.

Friedel-Crafts Acylation: The classical method for synthesizing propiophenones is the Friedel-Crafts acylation of an aromatic ring with propanoyl chloride or propanoic anhydride (B1165640), typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.orglibretexts.orgmasterorganicchemistry.comlibretexts.org While effective, this method can be limited by the substrate scope and the use of stoichiometric amounts of catalyst. Modern advancements have focused on developing more environmentally friendly and catalytic versions of this reaction, employing catalysts such as iron(III) chloride or silver nitrate. beilstein-journals.orgresearchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. rsc.orgyale.edumdpi.combeilstein-journals.orgsigmaaldrich.com This approach allows for the direct conversion of a C-H bond on the aromatic ring into a C-C or other bond, bypassing the need for pre-functionalized starting materials. While specific applications to the synthesis of this compound are not detailed in the literature, the principles of C-H activation are broadly applicable and represent a promising avenue for the future synthesis of novel propiophenone derivatives. rsc.orgyale.edumdpi.combeilstein-journals.orgsigmaaldrich.com

Asymmetric Synthesis: For propiophenone derivatives that are chiral, the development of asymmetric synthetic methods is essential to produce single enantiomers, as different enantiomers can have distinct pharmacological and toxicological profiles. Catalytic asymmetric synthesis, using either chiral metal complexes or organocatalysts, can provide enantiomerically enriched products. nih.govnih.govyoutube.commdpi.comyoutube.com For example, the asymmetric addition of organometallic reagents to aldehydes is a common strategy for creating chiral centers. nih.gov The application of these advanced synthetic methods will be critical for the development of stereochemically pure propiophenone-based drug candidates.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4'-methylpropiophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The primary synthesis involves Friedel-Crafts alkylation, where propiophenone reacts with methylating agents (e.g., methyl iodide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as solvent choice (e.g., dichloromethane), temperature (controlled exothermic reactions), and catalyst stoichiometry significantly impact regioselectivity and purity . Alternative routes include Grignard reactions using methylmagnesium bromide, though these require stringent anhydrous conditions . Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >98% purity, as validated by GC-MS and ¹H NMR .

Q. Which analytical techniques are most reliable for characterizing 4'-methylpropiophenone’s purity and structural integrity?

  • Methodological Answer :

  • GC-MS : Use HP1-MS columns (30 m × 0.25 mm) with a temperature gradient (170°C to 325°C) and He carrier gas (1.2 mL/min) to resolve impurities. Key MS fragments include m/z 148.09 (base peak) and 149.09 (10.8% intensity) .
  • HPLC-TOF : Employ Zorbax Eclipse XDB-C18 columns (1.8 µm) with a methanol/water gradient (0.1% formic acid) for high-resolution separation. Positive ion ESI mode at 1.30 spectra/sec ensures accurate mass detection (up to 1700 amu) .
  • FTIR-ATR : Direct measurement of carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹) confirms functional groups .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of 4'-methylpropiophenone in novel synthetic pathways (e.g., bromination or photochemical reactions)?

  • Methodological Answer : Density functional theory (DFT) calculations optimize transition states for regioselective bromination. For example, bromination at the 2-position (to form 2-bromo-4'-methylpropiophenone) is thermodynamically favored due to electron-withdrawing effects of the methyl group. Solvent polarity (e.g., CCl₄ vs. DMF) and Br₂ stoichiometry can be modeled to predict reaction outcomes . Photoreaction mechanisms (e.g., C-Br bond cleavage under UV light) are studied via time-dependent DFT to design light-triggered synthetic protocols .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives like 2-bromo-4'-methylpropiophenone?

  • Methodological Answer : Contradictions often arise from isomeric byproducts. For example, bromination may yield 2-bromo-3-methylpropiophenone (CAS 1451-83-8) alongside the desired 2-bromo-4'-methylpropiophenone (CAS 1451-82-7). Resolution strategies include:

  • Chromatographic separation : Use preparative HPLC with C18 columns and isocratic elution (70% methanol/water) to isolate isomers .
  • 2D NMR : NOESY correlations differentiate para vs. meta substitution patterns in ambiguous cases .
  • High-resolution MS : Confirm molecular formulas (e.g., C₁₀H₁₁BrO for 2-bromo-4'-methylpropiophenone) with <2 ppm mass error .

Q. How does 4'-methylpropiophenone serve as a precursor in multi-step syntheses (e.g., pharmaceuticals or agrochemicals), and how can intermediate isolation be optimized?

  • Methodological Answer :

  • Step 1 : Bromination to 2-bromo-4'-methylpropiophenone (CAS 1451-82-7) using Br₂ in CCl₄ at 0–5°C to minimize di-bromination .
  • Step 2 : Nucleophilic substitution with methylamine to form intermediates for antidepressants or muscle relaxants. Quench excess amine with HCl to precipitate the hydrochloride salt .
  • Isolation : Liquid-liquid extraction (ethyl acetate/water) followed by rotary evaporation under reduced pressure (40°C, 10 mmHg) ensures high recovery of intermediates. Purity is validated via melting point (e.g., 98–100°C for 2-bromo-4'-methylpropiophenone) and TLC (Rf = 0.6 in hexane:ethyl acetate 4:1) .

Data Contradictions and Validation

  • Purity Discrepancies : Commercial samples may report >95% purity (HPLC), but ¹H NMR integration of aromatic protons (δ 7.2–7.8 ppm) often reveals residual solvents (e.g., toluene). Internal standardization with tetramethylsilane (TMS) improves accuracy .
  • Spectral Assignments : Conflicting FTIR carbonyl peaks (1660–1680 cm⁻¹) may arise from keto-enol tautomerism. Control experiments in deuterated DMSO confirm the dominant keto form .

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